molecular formula C13H21NO3 B2907962 Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2470384-84-8

Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate

Cat. No.: B2907962
CAS No.: 2470384-84-8
M. Wt: 239.315
InChI Key: UQRDWBUTDRBGSD-IXMYILBSSA-N
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Description

This compound is a bicyclic carbamate derivative featuring a bicyclo[2.2.1]heptane core, a tert-butyl carbamate group, and a formyl substituent at the 3-position. Its stereochemistry (1R,2S,4S) confers rigidity and specific spatial orientation, making it valuable in medicinal chemistry for scaffold design and chiral synthesis. The formyl group enables further functionalization, such as condensation reactions, while the tert-butyl carbamate acts as a protective group for amines .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)/t8-,9+,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRDWBUTDRBGSD-IXMYILBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate typically involves multiple steps, starting with the formation of the bicyclic heptanyl core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the formyl and carbamate groups.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. This may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry and functional groups are correctly formed.

Types of Reactions:

  • Oxidation: The formyl group in the compound can undergo oxidation reactions to form carboxylic acids.

  • Reduction: The carbamate group can be reduced to amines under certain conditions.

  • Substitution: The tert-butyl group can participate in substitution reactions, often requiring strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon.

  • Substitution reactions could employ nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation typically yields carboxylic acids.

  • Reduction can produce amines.

  • Substitution reactions can lead to various alkylated derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its bicyclic structure and functional groups make it a valuable building block in organic synthesis.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations allows for the development of new drugs with specific biological activities.

Industry: In the industrial sector, tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Bicyclo Systems

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • Key Differences : The bicyclo[2.2.2]octane system introduces greater ring strain and conformational flexibility compared to the bicyclo[2.2.1]heptane framework. This may reduce steric hindrance but increase reactivity in certain substitution reactions.
  • Applications : Used in peptide mimetics due to its expanded ring size, which mimics larger bioactive conformations .
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
  • Physical Properties : Molecular formula C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol). Commonly available at >95% purity for pharmaceutical intermediates .
tert-Butyl N-{1-formylbicyclo[2.2.1]heptan-2-yl}carbamate (95% purity)
  • Key Differences: Structural isomer of the target compound, with the formyl group at the 1-position instead of 3.
  • Availability : Commercially supplied by ePharmaLeads at 95% purity, indicating robust synthetic protocols .

Functional Group Variations

tert-Butyl ((1R,2S,3R,4S)-3-(prop-2-yn-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate [(±)-13]
  • Key Differences : Replaces the formyl group with a propynylcarbamoyl moiety. The alkyne group enables click chemistry applications (e.g., Huisgen cycloaddition).
  • Synthesis : Yield of 71%, m.p. 160–161°C, suggesting lower thermal stability than the target compound .
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0)
  • Key Differences : Smaller bicyclo[3.1.0]hexane system with an aza group, enhancing rigidity and bioactivity. The compact structure may improve blood-brain barrier penetration in CNS drug candidates.
  • Applications : Intermediate in kinase inhibitor synthesis .

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